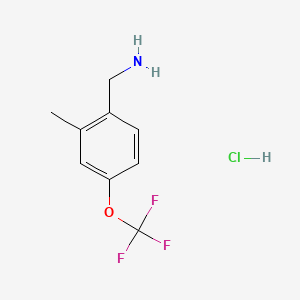

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride

Description

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a fluorinated aromatic amine derivative characterized by a methyl group at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring, with a methanamine backbone. The hydrochloride salt enhances its stability and solubility. This compound is part of a broader class of bioactive molecules where trifluoromethoxy groups are valued for their metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13;/h2-4H,5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMULNMOLNAGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Trichloromethoxy Intermediates

A method adapted from Patent WO2016125185A2 involves substituting a chlorine atom with a trifluoromethoxy group using anhydrous HF. For the target compound:

-

4-Chloro-2-methylphenol is treated with trichloromethoxybenzene under UV irradiation to form 4-trichloromethoxy-2-methylphenol .

-

Reaction with anhydrous HF at 80°C for 4–6 hours replaces trichloromethoxy with trifluoromethoxy, yielding 2-methyl-4-(trifluoromethoxy)phenol (purity: 99.0–99.5%).

Key Data:

Mitsunobu Reaction for Ether Bond Formation

Patent CN105461617A demonstrates the Mitsunobu reaction for coupling phenols with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP). Applied to the target:

-

4-Hydroxy-2-methylbenzyl alcohol reacts with trifluoromethanol (in situ) under Mitsunobu conditions.

-

Challenges include byproduct (triphenylphosphine oxide) removal, necessitating column chromatography.

Optimization Insight:

-

Replacing TPP with polymer-supported phosphine reduces purification burden.

-

Microwave irradiation (60°C, 30 min) improves reaction efficiency.

Amination Strategies and Hydrochloride Salt Formation

Reductive Amination of Aldehyde Intermediates

The aldehyde intermediate 2-methyl-4-(trifluoromethoxy)benzaldehyde undergoes reductive amination:

-

Condensation with ammonium acetate in methanol forms the imine.

-

Reduction with sodium cyanoborohydride (NaBH3CN) yields the primary amine.

Reaction Conditions:

Gabriel Synthesis for Amine Protection

An alternative route employs the Gabriel synthesis to avoid over-alkylation:

-

2-Methyl-4-(trifluoromethoxy)benzyl bromide reacts with phthalimide.

-

Hydrazinolysis liberates the free amine, followed by HCl treatment to form the hydrochloride salt.

Advantages:

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Patent WO2000046221 highlights continuous flow reactors for large-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in drug development:

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. For example, compounds with similar structures have shown IC50 values below 5 µM against A549 lung cancer cells, suggesting potent activity.

- Neuroactive Properties : It may modulate neurotransmitter receptors, influencing neurological pathways and potentially serving as a treatment for neurological disorders.

Biological Research

In biological studies, (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is utilized as a probe for investigating enzyme mechanisms and receptor binding:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, acting as an agonist or antagonist.

- Cell Cycle Interference : In vitro studies have shown that treatment with similar compounds can lead to G2/M phase arrest in cancer cells, indicating a mechanism that disrupts normal cell cycle progression.

Industrial Applications

This compound is also valuable in industrial settings:

- Synthesis of Agrochemicals and Pharmaceuticals : Its unique properties make it suitable for synthesizing various agrochemicals and pharmaceuticals.

- Precursor for Complex Molecules : It serves as a building block for synthesizing more complex molecules with desired biological activities.

Case Studies and Research Findings

Numerous studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | <5 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 10 | Cell cycle arrest |

| Compound C | HCT116 (Colon) | 15 | Inhibition of proliferation |

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The amine group can form hydrogen bonds or ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Note: Molecular weights are calculated based on available data.

Key Findings from Structural Analysis

Substituent Effects: Chloro vs. Fluoro vs. Methyl: The fluoro substituent in (3-fluoro-4-(trifluoromethoxy)phenyl)methanamine may reduce steric hindrance while maintaining metabolic stability . Cyclopropyl Addition: The cyclopropyl group in (1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride introduces conformational rigidity, which could impact receptor binding .

Backbone Modifications: Aniline vs. Methanamine: 2-Methyl-4-(trifluoromethoxy)aniline lacks the methylene spacer, reducing flexibility and possibly limiting interaction with biological targets .

Trifluoromethoxy Group :

- Consistently present in all compounds, this group contributes to electron-withdrawing effects and resistance to oxidative metabolism, a common feature in CNS-targeting drugs .

Biological Activity

(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12F3NO

- Molecular Weight : 221.21 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 5 μM against A549 lung cancer cells, indicating potent activity .

- Neuroactive Properties : The compound may act as a modulator of neurotransmitter receptors, potentially influencing neurological pathways .

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially acting as an agonist or antagonist.

- Cell Cycle Interference : In vitro studies have shown that treatment with similar compounds can lead to G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | <5 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 10 | Cell cycle arrest |

| Compound C | HCT116 (Colon) | 15 | Inhibition of proliferation |

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further development in drug discovery:

- Drug Development : Its potential as a therapeutic agent for cancer and neurological disorders is under investigation. The trifluoromethoxy substitution may enhance bioavailability and selectivity for target receptors.

- Synthetic Intermediates : The compound can serve as a building block for synthesizing more complex molecules with desired biological activities .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride?

- Methodological Answer : Synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 2-methyl-4-(trifluoromethoxy)benzaldehyde) using sodium cyanoborohydride or catalytic hydrogenation. Reaction conditions (pH 6-7, ambient temperature) are critical to prevent over-reduction or byproduct formation. Purification via recrystallization in ethanol/HCl yields the hydrochloride salt with >95% purity. Confirm stoichiometric ratios of reactants and intermediates using LC-MS .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and trifluoromethoxy group (δ 4.3 ppm for –O–CF3).

- FT-IR : Identify primary amine stretches (N–H, ~3300 cm⁻¹) and C–F bonds (1100–1250 cm⁻¹).

- X-ray crystallography : Resolve steric effects of the 2-methyl and trifluoromethoxy substituents on the benzene ring .

Q. How should researchers handle moisture sensitivity during storage?

- Methodological Answer : Store under inert gas (argon) in sealed, desiccated containers at –20°C. Pre-dry solvents (e.g., DMF, THF) over molecular sieves before use in reactions. Monitor degradation via TLC or HPLC, as hydrolysis of the trifluoromethoxy group can generate fluoride ions, altering reactivity .

Advanced Research Questions

Q. How can interaction studies with neurotransmitter receptors be designed?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-serotonin or [³H]-dopamine in transfected HEK293 cells expressing human 5-HT2A or D2 receptors.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values. Include controls (e.g., ketanserin for 5-HT2A) to validate specificity.

- Computational docking : Model the compound’s amine group interacting with receptor aspartate residues (e.g., Asp155 in 5-HT2A) using Schrödinger Suite .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- ADME profiling : Assess metabolic stability in liver microsomes (human/rat) to identify species-specific clearance rates.

- Standardized assays : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 37°C) to minimize variability.

- Meta-analysis : Cross-reference data with structural analogs (e.g., 4-fluoro or 4-chloro derivatives) to isolate substituent effects .

Q. How do structural modifications influence pharmacokinetic properties?

- Methodological Answer :

Q. What in vitro models are suitable for assessing neurotoxicity?

- Methodological Answer :

- SH-SY5Y neuronal cells : Measure lactate dehydrogenase (LDH) release after 24–48 hr exposure (10–100 µM).

- Mitochondrial toxicity assays : Quantify ATP levels via luminescence; compare to rotenone (positive control).

- Reactive oxygen species (ROS) : Use DCFH-DA fluorescence in primary astrocytes to detect oxidative stress .

Data Contradiction Analysis

Q. Why do some studies report agonist activity at 5-HT1A receptors while others show antagonism?

- Methodological Answer : Discrepancies arise from:

- Receptor reserve : High-expression systems may mask partial agonism.

- Assay conditions : GTPγS binding (agonist-preferring) vs. cAMP inhibition (antagonist-preferring).

- Enantiomeric purity : Chiral impurities in racemic mixtures can confound results. Resolve via chiral HPLC (Chiralpak AD-H column) .

Comparative Structural Analysis

Q. How does the trifluoromethoxy group compare to other electron-withdrawing substituents?

- Methodological Answer :

| Group | σp (Hammett) | Effect on Amine pKa | Biological Impact |

|---|---|---|---|

| –CF3O | +0.45 | pKa ~8.2 (↓ basicity) | ↑ Metabolic stability |

| –NO2 | +1.27 | pKa ~6.8 | ↓ Oral bioavailability |

| –Cl | +0.23 | pKa ~9.1 | Moderate CNS activity |

| Data derived from substituent-dependent pKa titrations and logD7.4 measurements . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.